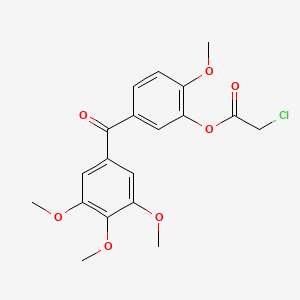
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is a complex organic compound with the molecular formula C19H19ClO7 and a molecular weight of 394.8 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted acetic acid esterified with a phenyl ring that is further substituted with methoxy and trimethoxybenzoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester typically involves the esterification of chloroacetic acid with a phenol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction temperature and pressure are carefully controlled to ensure the efficient conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, used in various chemical applications.
2-Methoxyphenylacetic acid: Another ester with a methoxy group, used in organic synthesis.
Uniqueness
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and a chloro-substituted acetic acid ester makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
874812-62-1 |
|---|---|
Molecular Formula |
C19H19ClO7 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] 2-chloroacetate |
InChI |
InChI=1S/C19H19ClO7/c1-23-13-6-5-11(7-14(13)27-17(21)10-20)18(22)12-8-15(24-2)19(26-4)16(9-12)25-3/h5-9H,10H2,1-4H3 |
InChI Key |
VLJJXANATXDRIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















